5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil
Overview
Description
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is a pyrimidine acyclonucleoside . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen . It was synthesized as part of a program aimed at the development of new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety .
Synthesis Analysis
The compound was synthesized by condensation of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether in the presence of SnCl4. This afforded the acetate ester, which on deprotection with NaOMe gave the compound in 50-60% overall yield .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil is similar to that of the pyrimidine molecules of DNA and RNA . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .Chemical Reactions Analysis
The compound was obtained by reaction of 5-fluoro-4-(methylthio)-2-[(trimethylsilyl)oxy]pyrimidine with 2-acetoxyethyl acetoxymethyl ether and SnCl4, followed by ammonolysis .Scientific Research Applications
Synthesis and Antitumor Activity
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil, an acyclonucleoside derivative of 5-fluorouracil, has been synthesized and studied for its antitumor activity. Rosowsky et al. (1981) synthesized this compound as part of developing new 5-fluorouracil derivatives with a broader margin of safety and fewer side effects. Their study found that this compound showed significant antitumor activity against L1210 mouse leukemia cells and P388 leukemic mice without host toxicity (Rosowsky, Kim, & Wick, 1981).
Prodrug Hydrolysis and Bioactivation
Another aspect of this compound's application is in the form of prodrugs. Buur, Bundgaard, and Falch (1985) investigated the hydrolysis kinetics and bioactivation of various N-acyloxymethyl derivatives of 5-fluorouracil. They found that these derivatives hydrolyzed to yield 5-fluorouracil in quantitative amounts. This study suggests the potential of these derivatives as prodrugs for enhancing the delivery characteristics of 5-fluorouracil (Buur, Bundgaard, & Falch, 1985).
Mechanism of Action in Thymidylate Synthase Reaction
The mechanism of action of 5-fluorouracil, particularly in the thymidylate synthase reaction, has been a subject of research. Rasttelli and Costi (1995) performed a quantum chemical investigation on the nucleophilic addition of hydroxylamine to uracil and 5-fluorouracil. This study provides insights into the reaction mechanism and explains the higher rate of addition of hydroxylamine to 5-fluorouracil compared to uracil (Rasttelli & Costi, 1995).
Mechanism of Action
Future Directions
Understanding the mechanisms by which tumors become resistant to 5-FU is an essential step towards predicting or overcoming that resistance . The development of microarray techniques offers a chance to identify new genes which have key roles in drug resistance . This might contribute to clinical chemotherapy in the future .
properties
IUPAC Name |
5-fluoro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXARNBYNBFWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1COCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228185 | |
Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
CAS RN |
77474-50-1 | |
Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077474501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-1-((2-hydroxyethoxy)methyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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